Rotatable Bond Count: Conformational Rigidity vs. 2-(1H-Imidazol-1-yl)-1-phenylethanol Scaffold
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has only 2 rotatable bonds, compared to 3 rotatable bonds for the common 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold (e.g., CAS 154719-70-7) [1]. The reduction from 3 to 2 rotatable bonds arises because the imidazole ring is directly N-arylated onto the phenyl ring rather than being attached via a methylene linker to the ethanol chain [1]. Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, which can enhance binding affinity when the bound conformation is pre-organized [2].
| Evidence Dimension | Number of rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 3 rotatable bonds for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives (e.g., CAS 154719-70-7, 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-) |
| Quantified Difference | 33% fewer rotatable bonds (2 vs. 3); estimated ΔS_conf of approximately –0.5 to –1.0 kcal/mol favorable entropic contribution upon binding, based on general empirical estimates of ~0.7–1.0 kcal/mol per frozen rotatable bond |
| Conditions | Computed property derived from 2D molecular structure (PubChem computed descriptors); rotatable bond definition per Cactvs 3.4.8.18 |
Why This Matters
For procurement in fragment-based drug discovery or structure-activity relationship (SAR) studies, the reduced conformational flexibility of 765229-54-7 translates to a lower entropic binding penalty and potentially improved ligand efficiency metrics, making it a strategically distinct scaffold choice.
- [1] PubChem Compound Summary for CID 45096826, 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45096826 (accessed May 2026). View Source
- [2] Murray, C. W.; Verdonk, M. L. The consequences of translational and rotational entropy lost by small molecules on binding to proteins. Journal of Computer-Aided Molecular Design 2002, 16, 741–753. View Source
